2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
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Overview
Description
2-((4-Allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a complex organic compound featuring a quinoline moiety linked to a triazole ring, which is further connected to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Quinoline Moiety: The quinoline derivative, 5-chloroquinolin-8-ol, is reacted with an appropriate alkylating agent to introduce the oxy-methyl group.
Linking the Triazole and Quinoline Units: The triazole intermediate is then coupled with the quinoline derivative through a nucleophilic substitution reaction.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, typically using allyl bromide in the presence of a base.
Formation of the Phenylethanone Structure:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline or triazole rings, potentially altering their electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while nucleophilic substitution at the chloroquinoline moiety could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-quinoline hybrids in various chemical reactions.
Biology
Biologically, the compound is investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for new antimicrobial agents.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Research indicates that it can induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes or signaling pathways.
Industry
Industrially, the compound
Properties
IUPAC Name |
2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-2-13-28-21(14-30-20-11-10-18(24)17-9-6-12-25-22(17)20)26-27-23(28)31-15-19(29)16-7-4-3-5-8-16/h2-12H,1,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFYFXCGIXEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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